molecular formula C12H15Cl2NO B8316598 3-chloro-N-(4-chlorobenzyl)-2,2-dimethylpropionamide

3-chloro-N-(4-chlorobenzyl)-2,2-dimethylpropionamide

Cat. No. B8316598
M. Wt: 260.16 g/mol
InChI Key: SWIPGBKBRYDEOK-UHFFFAOYSA-N
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Patent
US05547972

Procedure details

In a similar manner to Example 52b, 3-chloro-2,2-dimethylpropionyl chloride (27.4 g) in dichloromethane (100 ml) was added to 4-chlorobenzylamine (25.0 g) and triethylamine (24.6 ml) in dichloromethane (400 ml) to give 3-chloro-N-(4-chlorobenzyl)-2,2-dimethylpropionamide, m.p. 97°-98° C.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](Cl)=[O:5].[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][NH2:15])=[CH:12][CH:11]=1.C(N(CC)CC)C>ClCCl>[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4]([NH:15][CH2:14][C:13]1[CH:16]=[CH:17][C:10]([Cl:9])=[CH:11][CH:12]=1)=[O:5]

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
ClCC(C(=O)Cl)(C)C
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC=C(CN)C=C1
Name
Quantity
24.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(C(=O)NCC1=CC=C(C=C1)Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.